1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
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Overview
Description
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a complex organic compound that features a piperazine ring substituted with an imidazole group and a tolyloxy ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperazine Substitution: The imidazole derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-substituted imidazole.
Tolyl Ether Formation: The final step involves the reaction of the piperazine-imidazole compound with o-tolyl chloroacetate to form the tolyloxy ethanone moiety. This reaction is typically carried out in an organic solvent like dichloromethane, with a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The tolyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids from tolyl groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and imidazole rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone: Lacks the p-tolyl group, which may affect its biological activity.
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(phenoxy)ethanone: Has a phenoxy group instead of the o-tolyloxy group, which could influence its chemical properties.
Uniqueness
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2.ClH/c1-18-7-9-20(10-8-18)27-12-11-24-23(27)26-15-13-25(14-16-26)22(28)17-29-21-6-4-3-5-19(21)2;/h3-12H,13-17H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLCEZSSTMFGAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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